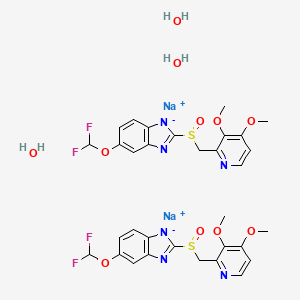
Pantoprazole sodium sesquihydrate
Cat. No. B1662483
Key on ui cas rn:
164579-32-2
M. Wt: 424.4 g/mol
InChI Key: RJRBTVMZZGMTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08691995B2
Procedure details


Pantoprazole sodium (75 gms) as prepared according to Example-1 or Example-2 was dissolved in 375 ml of acetone at about 50-55° C., charcoal (5 gms) was added and the reaction mass was stirred for 15 minutes and clarified hot. The resulting clear filtrate was concentrated to approx. volume of 150 ml, ethyl acetate (400 ml) was added and distillation was continued until precipitation was observed in the reaction mass. The reaction mass was cooled to room temperature and water (4.2 ml) was added, the suspension was stirred for 1 hr. and later chilled and stirred at 0-5° C. for 1 hr. The product was the isolated by filtration and was dried at 40-45° C. under vacuum to give pantoprazole sodium sesquihydrate (68 gms.) having a moisture content of 6.5%.
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][N:6]=[C:7]([CH2:11][S+:12]([O-:26])[C:13]2[N-:14][C:15]3[CH:16]=[CH:17][C:18]([O:22][CH:23]([F:25])[F:24])=[CH:19][C:20]=3[N:21]=2)[C:8]=1[O:9][CH3:10].[Na+:27].C>CC(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][N:6]=[C:7]([CH2:11][S:12]([C:13]2[N-:14][C:15]3[CH:16]=[CH:17][C:18]([O:22][CH:23]([F:24])[F:25])=[CH:19][C:20]=3[N:21]=2)=[O:26])[C:8]=1[O:9][CH3:10].[CH3:1][O:2][C:3]1[CH:4]=[CH:5][N:6]=[C:7]([CH2:11][S:12]([C:13]2[N-:14][C:15]3[CH:16]=[CH:17][C:18]([O:22][CH:23]([F:24])[F:25])=[CH:19][C:20]=3[N:21]=2)=[O:26])[C:8]=1[O:9][CH3:10].[OH2:2].[OH2:2].[OH2:2].[Na+:27].[Na+:27] |f:0.1,4.5.6.7.8.9.10|
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mass was stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting clear filtrate was concentrated to approx. volume of 150 ml, ethyl acetate (400 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was continued until precipitation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (4.2 ml) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the suspension was stirred for 1 hr
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
and later chilled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 0-5° C. for 1 hr
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
isolated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried at 40-45° C. under vacuum
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
pantoprazole sodium sesquihydrate
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.O.O.[Na+].[Na+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 68 g | |
| YIELD: CALCULATEDPERCENTYIELD | 212.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


